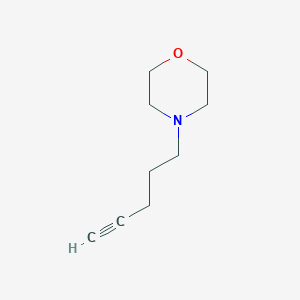

4-(Pent-4-YN-1-YL)morpholine

描述

4-(Pent-4-YN-1-YL)morpholine is a versatile chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, featuring a pentynyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its unique structure, which offers immense potential for research in various fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-YN-1-YL)morpholine typically involves the reaction of morpholine with 4-pentynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group in 4-(pent-4-yn-1-yl)morpholine facilitates click chemistry. In a study combining multicomponent reactions with CuAAC, the compound reacted with azides to form 1,2,3-triazole derivatives (Fig. 1A) . This reaction is critical for synthesizing bis-triazolyl-pyridine ligands targeting noncanonical DNA structures.

Key Conditions:

Oxidation Reactions

The alkyne moiety undergoes oxidation to form ketones or carboxylic acids. For example:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid), the alkyne is converted to an epoxide, though this pathway requires optimization for stereochemical control.

-

Dihydroxylation : Reaction with OsO₄ yields vicinal diols, which are intermediates for further functionalization.

Nucleophilic Additions

The alkyne acts as a nucleophile in reactions with electrophiles:

Palladium-Catalyzed Coupling Reactions

The alkyne participates in Sonogashira, Heck, and Suzuki couplings:

-

Sonogashira Coupling : With aryl halides, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst, biaryl alkynes are formed (Table 1) .

-

Heck Reaction : Alkenes are generated using Pd(OAc)₂ and phosphine ligands.

Table 1: Sonogashira Coupling Performance

| Aryl Halide | Catalyst System | Solvent | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | DMF | 88% |

| 2-Bromopyridine | PdCl₂(PPh₃)₂/CuI/DIPEA | THF | 76% |

Cyclization Reactions

The morpholine nitrogen and alkyne enable intramolecular cyclizations:

-

Hünig’s Base-Mediated Cyclization : Forms pyrrolidine-fused morpholine derivatives at 110°C in toluene .

-

Gold-Catalyzed Cycloisomerization : Produces nitrogen-containing heterocycles (e.g., indolizines) with high regioselectivity.

Functionalization via Multicomponent Reactions

In Hantzsch-type reactions, this compound reacts with aldehydes and β-keto esters to generate polycyclic morpholine derivatives under solvent-free conditions .

Example Protocol:

-

Reactants : Benzaldehyde, ethyl acetoacetate, NH₄OAc

-

Conditions : 140°C, 6 h, iodine catalyst

Radical Reactions

The alkyne engages in radical-mediated processes:

-

Thiol-Yne Reaction : Under UV light, thiols add across the alkyne to form dithioethers .

-

Atom Transfer Radical Addition (ATRA) : With CCl₄ and FeBr₂, chloro-alkenes are synthesized .

Biological Derivatization

While not a direct reaction, the compound serves as a building block for bioactive molecules. For example, its inclusion in bis-triazolyl-pyridine derivatives enhanced binding to G-quadruplex DNA (ΔTₘ = +12.3°C) .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-(Pent-4-YN-1-YL)morpholine serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Various substituted morpholines |

The versatility of this compound makes it an essential compound for chemists aiming to synthesize novel compounds with desired properties.

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, this compound is investigated for its potential role as an enzyme inhibitor or receptor ligand. The compound's ability to interact with specific molecular targets is crucial for understanding its mechanism of action and therapeutic potential.

Interaction Studies

Preliminary studies suggest that compounds with similar structures can interact with DNA and proteins, potentially influencing gene expression and enzyme activity. Understanding these interactions is vital for exploring the therapeutic implications of this compound.

Medicinal Chemistry

Pharmaceutical Development

The compound is also being explored for its medicinal properties. Morpholine derivatives are prevalent in pharmaceuticals due to their diverse biological activities. Research indicates that this compound could be a precursor in the synthesis of new drugs targeting various diseases.

Case Study: Drug Development

A study highlighted the synthesis of bis-triazolyl-pyridine derivatives using morpholine-based compounds, demonstrating the potential of this compound as an intermediate in drug development . The synthesized compounds showed promise in stabilizing G-quadruplexes (G4) and destabilizing i-motifs (iM), which are significant in cancer biology.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in end products.

作用机制

The mechanism of action of 4-(Pent-4-YN-1-YL)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

相似化合物的比较

Similar Compounds

4-Pentynyl-morpholine: Similar structure but lacks the alkyne group.

4-Butynyl-morpholine: Shorter carbon chain compared to 4-(Pent-4-YN-1-YL)morpholine.

4-Hexynyl-morpholine: Longer carbon chain compared to this compound.

Uniqueness

This compound stands out due to its unique pentynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

生物活性

4-(Pent-4-YN-1-YL)morpholine, a compound characterized by its morpholine ring and a pent-4-yne substituent, has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The structure of this compound includes:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Pent-4-Yne Substituent : A linear alkyne chain that enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may affect enzymes involved in oxidative stress and inflammation pathways, contributing to its cardioprotective effects .

- Cellular Signaling Modulation : Research indicates that the compound can modulate signaling pathways related to cell survival and apoptosis. This modulation can lead to reduced oxidative stress and enhanced cellular resilience .

- Interaction with DNA Structures : Preliminary studies suggest that derivatives of similar compounds could stabilize G-quadruplex (G4) structures in DNA, potentially influencing gene expression and cellular functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective potential of this compound, researchers treated SH-SY5Y neuronal cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in cell viability and a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit AChE with an IC50 value comparable to known inhibitors, indicating potential applications in treating Alzheimer's disease . The inhibition was confirmed through kinetic studies showing reversible binding to the enzyme.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, studies on similar morpholine derivatives suggest favorable absorption and distribution characteristics. The presence of the alkyne group may enhance lipophilicity, potentially improving bioavailability.

Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

- In Vivo Studies : To better understand the pharmacodynamics and therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

属性

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。